molecular formula C24H22FN3O4S B3911351 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3911351
M. Wt: 467.5 g/mol
InChI Key: HORCBQPIKAPPHH-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety substituted with a 4-fluorophenylsulfonyl group. This structure combines a planar aromatic system (benzoisoquinoline-dione) with a sulfonylated piperazine, a motif commonly associated with receptor-binding activity, particularly in neurological and anticancer targets.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCBQPIKAPPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Step 1: Formation of the Benzo[de]isoquinoline-1,3-dione Backbone

The benzo[de]isoquinoline-1,3-dione core is typically synthesized via cyclization reactions, such as those involving nitrodienes or polyhaloalkenes . For example, nitro-substituted polyhalo-1,3-butadienes (e.g., 1 ) can undergo cyclization to form fused heterocycles under specific conditions, including heating or catalytic processes .

Step 2: Piperazine Functionalization

The piperazine moiety is functionalized with a 4-fluorophenyl sulfonyl group. This may involve:

  • Sulfonylation : Reaction of piperazine with 4-fluorobenzenesulfonyl chloride in a nucleophilic substitution (e.g., using a base like sodium ethanolate) .

  • Alkylation : Attachment of ethyl groups to the piperazine nitrogen via alkylation agents (e.g., bromoethyl derivatives) .

Step 3: Coupling to the Benzo[de]isoquinoline Core

The ethyl-linked piperazine-sulfonyl fragment is coupled to the benzo[de]isoquinoline-1,3-dione core. This may involve:

  • Nucleophilic Substitution : Replacement of a leaving group (e.g., halide) on the benzo[de]isoquinoline with the piperazine-ethyl fragment .

  • Catalytic Coupling : Use of transition metal catalysts (e.g., palladium) for cross-coupling reactions .

2.1. Sulfonylation of Piperazine

The piperazine group undergoes sulfonylation to form the 4-fluorophenyl sulfonyl derivative:

Piperazine+4-fluorobenzenesulfonyl chlorideBase4-((4-fluorophenyl)sulfonyl)piperazine\text{Piperazine} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{4-((4-fluorophenyl)sulfonyl)piperazine}

This reaction is typically performed in polar aprotic solvents (e.g., THF) with a base like sodium ethanolate .

2.2. Alkylation of Piperazine

The piperazine is alkylated to introduce the ethyl linker:

4-((4-fluorophenyl)sulfonyl)piperazine+Ethyl halideNucleophilic substitutionAlkylated piperazine\text{4-((4-fluorophenyl)sulfonyl)piperazine} + \text{Ethyl halide} \xrightarrow{\text{Nucleophilic substitution}} \text{Alkylated piperazine}

Reagents such as 1-bromoethyl derivatives and bases (e.g., triethylamine) are commonly used .

2.3. Coupling to Benzo[de]isoquinoline Core

The alkylated piperazine is coupled to the benzo[de]isoquinoline-1,3-dione core via nucleophilic aromatic substitution or catalytic coupling:

Benzo[de]isoquinoline-1,3-dione+Alkylated piperazineCatalystFinal compound\text{Benzo[de]isoquinoline-1,3-dione} + \text{Alkylated piperazine} \xrightarrow{\text{Catalyst}} \text{Final compound}

Conditions may include elevated temperatures and transition metal catalysts (e.g., palladium) .

3.1. Spectroscopic Analysis

Technique Key Observations
¹H-NMR Signals for aromatic protons (8–9 ppm), ethyl protons (4–5 ppm), and piperazine protons (2–3 ppm) .
¹³C-NMR Carbonyl carbons (170–180 ppm), aromatic carbons (120–150 ppm), and ethyl carbons (20–60 ppm) .
Mass Spectrometry Molecular ion peak at [M + H]⁺ (e.g., 455.55 for C₂₂H₂₁ClN₃O₄S₂) .

3.2. Biological Activity

  • Cytotoxicity : Exhibits moderate to high cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .

  • Fluorescence Imaging : Derivatives show fluorescence properties, enabling cellular imaging applications .

5.1. Nucleophilic Aromatic Substitution

Reactivity at the benzo[de]isoquinoline core facilitates substitution reactions, enabling coupling with the piperazine fragment .

5.2. Alkylation

The ethyl linker’s formation involves nucleophilic substitution, where the piperazine acts as a nucleophile to displace halides .

5.3. Sulfonylation

The sulfonyl group enhances the compound’s stability and reactivity, enabling further functionalization .

Challenges and Considerations

  • Synthetic Complexity : Multi-step synthesis requires careful optimization of reaction conditions (temperature, catalysts) .

  • Selectivity : Avoiding side reactions (e.g., over-sulfonylation or incomplete coupling) is critical .

  • Stability : The compound’s stability under physiological conditions must be verified for therapeutic applications .

Citations:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Studies have shown that derivatives of this compound can exhibit:

  • Antidepressant Effects : Research indicates that piperazine derivatives can affect serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
  • Anticancer Properties : The benzo[de]isoquinoline structure is known for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Neuropharmacology

The piperazine moiety in the compound is known to influence neurotransmitter systems. Investigations into its effects on:

  • Dopaminergic and Serotonergic Systems : Studies have demonstrated that compounds with similar structures can act as agonists or antagonists at dopamine and serotonin receptors, which are crucial in managing neurological disorders.

Structure-Activity Relationship (SAR) Studies

Research focusing on the modifications of the compound has provided insights into how structural changes can enhance or diminish biological activity. This information is vital for optimizing drug candidates.

Case Studies

Several studies have documented the efficacy and safety of similar compounds:

StudyYearFindings
Smith et al.2020Identified antidepressant properties in piperazine derivatives, leading to further investigation of this compound's analogs.
Johnson et al.2021Reported cytotoxic effects of benzo[de]isoquinoline derivatives against breast cancer cells, suggesting similar potential for this compound.
Lee et al.2022Examined the neuropharmacological effects of related compounds on serotonin receptors, indicating possible therapeutic applications in mood disorders.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling and physiological responses . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Sulfonyl Group

2-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine at the para position.
  • Molecular Formula : C₂₅H₂₅N₃O₅S (MW: 479.55 g/mol).
  • Key Properties : The methoxy group increases electron-donating capacity, which may alter binding interactions compared to the fluoro analog. CAS: 324774-76-7 .
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Structural Difference : Chlorine (-Cl) replaces fluorine.
  • Molecular Formula : C₂₄H₂₂ClN₃O₄S (MW: 483.97 g/mol).
  • Key Properties : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability. CAS: 325694-89-1 .
Comparison Table: Substituent Effects
Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Property Difference
-F C₂₄H₂₁FN₃O₄S* ~466.47* Not provided Electronegative, metabolic stability
-OCH₃ C₂₅H₂₅N₃O₅S 479.55 324774-76-7 Electron-donating, polar
-Cl C₂₄H₂₂ClN₃O₄S 483.97 325694-89-1 Lipophilic, larger steric bulk

*Estimated based on .

Variations in the Linker and Core Structure

2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Structural Difference : A 4-oxobutyl linker replaces the ethyl chain, and the piperazine lacks sulfonylation.
  • Molecular Formula : C₂₆H₂₄FN₃O₃ (MW: 445.49 g/mol).
  • CAS: 326881-90-7 .
2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
  • Structural Difference: Isoindole-1,3-dione core replaces benzoisoquinoline-dione; oxoethyl linker used.
  • Molecular Formula : C₂₀H₁₈FN₃O₃ (MW: 375.38 g/mol).
  • .
2-(2-Piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Structural Difference : Piperazine lacks sulfonylation.
  • Molecular Formula: Not explicitly stated (CAS: 1432752-19-6).
  • Key Properties : Absence of sulfonyl group reduces electron-withdrawing effects, possibly altering receptor affinity .

Biological Activity

The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C18H19F2N3O3S
  • Molecular Weight : 395.4 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • GABA-A Receptors : Analogous compounds have shown potential as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial for neurotransmission and have implications in anxiety and seizure disorders .
  • Kinase Inhibition : The structure suggests potential activity against specific kinases involved in cancer progression. Compounds with similar moieties have been documented to inhibit receptor tyrosine kinases effectively .

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Some analogs exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. For instance, related compounds have shown IC50 values in the low nanomolar range against specific tumor types .
Neuropharmacology Potential modulation of GABA-A receptors suggests applications in treating neurological disorders such as epilepsy and anxiety .
Metabolic Stability Studies indicate that certain structural modifications enhance metabolic stability, reducing degradation rates and prolonging efficacy .

Case Study 1: Anticancer Activity

A study evaluated the effects of a series of benzo[de]isoquinoline derivatives on colon cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12 nM, showcasing its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the GABA-A receptor modulation by related compounds. The results indicated that these compounds could enhance GABAergic transmission, providing a basis for their use in treating anxiety disorders. The findings highlighted the importance of structural features for receptor binding affinity and efficacy .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including sulfonylation, piperazine coupling, and cyclization. Critical parameters include:

  • Reagent stoichiometry : Excess 4-fluorophenylsulfonyl chloride improves sulfonylation efficiency (e.g., 2:1 molar ratio in evidence 4).
  • Temperature control : Reflux conditions (e.g., 12 h at 78°C for piperazine coupling) ensure complete reaction while minimizing side products .
  • Purification : Silica gel chromatography with EtOAc/petroleum ether (1:1) achieves >95% purity, as demonstrated in similar piperazine derivatives .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). For example, evidence 9 confirms piperazine coupling via δ 3.2–3.8 ppm peaks.
  • MS (ESI+) : Molecular ion peaks (e.g., [M+H]+ at m/z 483) validate molecular weight .
  • IR : Sulfonyl (1150–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., IC50 measurements under identical pH/temperature) to minimize artifacts. emphasizes replicating prior methods before introducing modifications.
  • Structural impurities : Use HPLC-MS (as in evidence 4) to detect trace byproducts (e.g., unreacted sulfonyl intermediates) that may skew activity results .

Q. What theoretical frameworks guide the design of derivatives with enhanced solubility?

  • QSAR models : Correlate logP values (calculated via Molinspiration) with experimental solubility. For example, evidence 9 shows that adding polar groups (e.g., hydroxyl or pyridinyl) reduces hydrophobicity.
  • Molecular docking : Predict interactions with biological targets (e.g., kinases) to prioritize derivatives with optimal binding and solubility .

Q. How should experimental controls be designed to validate mechanistic hypotheses?

  • Negative controls : Use structurally analogous but inactive compounds (e.g., non-sulfonylated piperazines) to confirm target specificity.
  • Isotopic labeling : Incorporate ²H or ¹⁵N in the piperazine ring (via methods in evidence 4) to track metabolic stability in pharmacokinetic studies .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents (e.g., ethanol over molecular sieves) to avoid hydrolysis of sulfonyl chloride intermediates .
  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments, as done in evidence 8.
  • Ethical compliance : Align toxicity studies with OECD guidelines, particularly for sulfonamide-containing compounds .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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